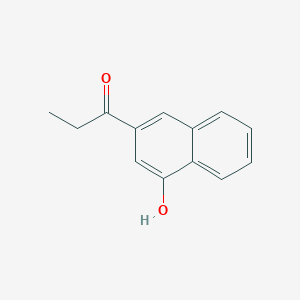

1-(4-Hydroxynaphthalen-2-yl)propan-1-one

Description

1-(4-Hydroxynaphthalen-2-yl)propan-1-one is a propanone derivative featuring a naphthalene ring substituted with a hydroxyl group at the 4-position and a ketone group at the 2-position. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(4-hydroxynaphthalen-2-yl)propan-1-one |

InChI |

InChI=1S/C13H12O2/c1-2-12(14)10-7-9-5-3-4-6-11(9)13(15)8-10/h3-8,15H,2H2,1H3 |

InChI Key |

PJXDKBFAEOGSQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=CC=CC=C2C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxynaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-oxonaphthalen-2-yl)propan-1-one or 1-(4-carboxynaphthalen-2-yl)propan-1-one.

Reduction: Formation of 1-(4-hydroxynaphthalen-2-yl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Hydroxynaphthalen-2-yl)propan-1-one has been investigated for its therapeutic potential, particularly in cancer treatment. Its structure allows it to interact with specific proteins involved in cancer cell survival.

Case Study: Interaction with Mcl-1 Protein

A study explored the binding affinity of this compound to the Mcl-1 protein, an anti-apoptotic factor overexpressed in various cancers. The compound was shown to bind effectively at the BH3-binding groove of Mcl-1, suggesting its potential as a lead compound for developing new anti-cancer drugs targeting this protein .

| Property | Value |

|---|---|

| Binding Site | BH3-binding groove |

| Target Protein | Mcl-1 |

| Biological Activity | Anti-cancer |

Biological Research Applications

The compound has also been studied for its biological activities, including antimicrobial and antioxidant properties. It has been evaluated for its efficacy against various pathogens, indicating a broader application in pharmacology.

Case Study: Antimicrobial Activity

Research demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

Material Science Applications

In material science, this compound serves as an intermediate in synthesizing various organic materials. Its unique chemical structure allows for modifications that can enhance the properties of polymers and other materials.

Case Study: Polymer Synthesis

The compound has been utilized in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Thermal stability, Mechanical strength |

Mechanism of Action

The mechanism of action of 1-(4-Hydroxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Key Observations :

- Aromatic System : Naphthalene derivatives (e.g., 1-(4-methoxynaphthalen-1-yl)propan-1-one) exhibit higher molecular weights and extended conjugation compared to phenyl-based analogs, influencing UV-Vis absorption and thermal stability .

- Substituent Effects : Hydroxyl groups enhance solubility in polar solvents (e.g., 1-(4-hydroxyphenyl)propan-1-one), whereas methoxy or alkyl groups (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-one) increase lipophilicity .

Substituent Effects on Reactivity and Properties

- Hydroxyl vs. Methoxy : The hydroxyl group in 1-(4-hydroxynaphthalen-2-yl)propan-1-one facilitates hydrogen bonding and salt formation (e.g., with HCl), improving aqueous solubility. Methoxy substituents, as in 1-(4-methoxynaphthalen-1-yl)propan-1-one, donate electron density via resonance, altering electrophilic substitution patterns .

- Halogenation : Halogenated derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) show reduced reactivity in coupling reactions compared to hydroxylated analogs, with yields dropping from ~65% (hydroxyl) to ~60% (chloro) .

- Heterocyclic Systems : Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) exhibit lower yields (51–58%) in coupling reactions due to electronic deactivation of the heterocycle .

Research Findings

- Reactivity : Hydroxyl groups enhance electrophilic aromatic substitution reactivity, while electron-withdrawing substituents (e.g., halogens) reduce coupling reaction yields .

- Solubility: Hydroxyl-substituted propanones form stable hydrochloride salts (e.g., 4-FMC HCl), improving bioavailability in aqueous systems .

- Structural Analysis : Crystallographic studies using SHELX programs confirm the planar geometry of naphthalene-based ketones, critical for understanding intermolecular interactions .

Biological Activity

Introduction

1-(4-Hydroxynaphthalen-2-yl)propan-1-one, also known as a substituted naphthalene derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its interactions with cellular pathways, potential therapeutic applications, and relevant case studies.

Chemical Properties

The compound features a hydroxynaphthalene structure that contributes to its reactivity and biological interactions. Its molecular formula is C_12H_12O, and it possesses a ketone functional group that is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound binds to the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, which is overexpressed in many cancers. Binding studies using NMR spectroscopy revealed that the compound causes dose-dependent perturbations in Mcl-1's backbone amides, indicating a strong interaction with the protein's BH3-binding groove . This interaction suggests that the compound may inhibit cancer cell survival by promoting apoptosis.

The mechanism through which this compound exerts its effects involves:

- Binding to Mcl-1 : The compound specifically interacts with residues in the Mcl-1 protein, leading to conformational changes that may facilitate apoptosis in cancer cells .

- Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), with lower toxicity towards normal cells compared to standard treatments like Tamoxifen .

Antioxidant Activity

In addition to its anticancer effects, this compound has demonstrated antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer . The antioxidant activity may contribute to its overall therapeutic potential.

Study 1: Mcl-1 Interaction

In a detailed study involving NMR spectroscopy, researchers investigated the binding affinity of this compound to Mcl-1. The results indicated significant chemical shift perturbations in key residues of Mcl-1 upon binding, confirming that the compound occupies the BH3-binding groove and potentially enhances apoptosis in cancer cells .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on several synthesized compounds related to this compound. Results showed high cytotoxicity against MCF-7 breast cancer cells while maintaining lower toxicity levels on normal cell lines. This suggests a promising therapeutic window for further development .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.